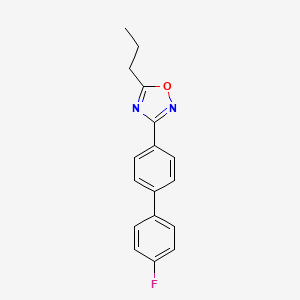

8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of quinoline derivatives often involves innovative strategies to introduce functional groups that contribute to the compound's activity. For instance, a series of 2-substituted analogues of an exceptional drug related to quinoline was prepared to evaluate their antimalarial activity, demonstrating the importance of structural modifications in enhancing activity and reducing toxicity (Lamontagne et al., 1989). Similarly, novel synthetic strategies for quinoline derivatives have been developed, showing the diversity in synthetic approaches (Atkins et al., 1997).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Studies on the crystal structures of multi-substituted quinoline derivatives provide insight into their molecular geometry, which is vital for understanding their reactivity and interaction with biological targets (Le et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that are essential for their biological applications. For example, the synthesis of water-soluble quinoline-sulfonyl derivatives through reactions with sulfonamides indicates the versatility of chemical modifications that can be applied to quinoline bases (Borrás et al., 1999).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility and fluorescence, can be critical for their function. For instance, the synthesis and characterization of Zinquin ester and acid, which are zinc(II)-specific fluorophores derived from quinoline, highlight the importance of physical properties in the application of these compounds in biological studies (Mahadevan et al., 1996).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity with various chemical agents and their ability to undergo specific chemical reactions, are fundamental to their utility. Electrochemical synthesis methods, for example, offer innovative pathways for creating sulfonamide derivatives, demonstrating the chemical versatility of quinoline compounds (Beiginejad & Nematollahi, 2014).

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name |

8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-11(2)8-10-17-21(18,19)14-7-6-13(20-3)15-12(14)5-4-9-16-15/h4-7,9,11,17H,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJICCJQGMDEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[4-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5620314.png)

![isopropyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5620328.png)

![N'-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N,N-dimethylsulfamide](/img/structure/B5620330.png)

![2-(2,4-difluorophenoxy)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5620344.png)

![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)

![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)

![2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5620370.png)

![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-hydroxyethyl)-3-pyrrolidinyl]-4-(1-piperidinyl)benzamide hydrochloride](/img/structure/B5620405.png)

![N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)

![[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)